PRT-060318, also known by its systematic name 2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide, is a small molecule with potential applications in scientific research. Its structure includes a pyrimidine ring, a cyclohexyl group, and two amine moieties [].
While the exact mechanism of action is not fully elucidated, research suggests PRT-060318 may modulate kinase activity, specifically kinases involved in cell cycle progression. Kinases are enzymes that play a crucial role in regulating various cellular processes. By targeting specific kinases, PRT-060318 may hold promise for therapeutic development in diseases associated with abnormal cell proliferation.
Information on PRT-060318 is limited, and currently available data is primarily from patent filings and supplier descriptions []. Further scientific research is required to understand its pharmacological properties, efficacy in disease models, and potential side effects.
Given the potential for kinase modulation, PRT-060318 could be a valuable tool in scientific research. Future studies could investigate its:
PRT-060318, also known as PRT318 or P142–76, is a small molecule inhibitor specifically targeting spleen tyrosine kinase (Syk). Its chemical structure is identified as 2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide. This compound belongs to the class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides and was developed through high-throughput screening of chemical libraries at Yamanouchi Pharmaceutical Co. PRT-060318 has shown significant potential in therapeutic applications, particularly in hematological disorders such as chronic lymphocytic leukemia and heparin-induced thrombocytopenia .
PRT-060318 primarily functions as a competitive inhibitor of Syk kinase activity. The compound exhibits a 50% inhibitory concentration of approximately 4 nM, demonstrating its potency against Syk. In biochemical assays, PRT-060318 inhibited Syk-mediated phosphorylation processes while sparing other kinases such as Lyn, which retained over 70% activity in the presence of the inhibitor at higher concentrations . This selectivity is crucial for minimizing off-target effects during therapeutic applications.
The biological activity of PRT-060318 has been extensively studied, particularly in the context of immune responses and cancer. It has been shown to inhibit platelet aggregation induced by heparin-PF4 complexes, which is significant in the management of heparin-induced thrombocytopenia. Additionally, PRT-060318 effectively blocks B-cell receptor signaling pathways by inhibiting calcium influx triggered by surface immunoglobulin M ligation, thereby affecting B-cell activation and proliferation . These actions underline its potential utility in treating various immune-mediated conditions and malignancies.
The synthesis of PRT-060318 involves several key steps that optimize its pharmacological properties. Initial synthesis begins with the formation of the pyrimidine core, followed by the introduction of an amino group and subsequent modifications to achieve the desired substituents that enhance its selectivity for Syk. The process typically includes reactions such as amination and carboxamide formation under controlled conditions to ensure high yield and purity .
Uniqueness of PRT-060318: Unlike many other compounds, PRT-060318 has been shown to exhibit minimal off-target effects on kinases other than Syk, making it a highly selective therapeutic agent. Its ability to inhibit specific pathways involved in immune cell activation sets it apart from broader-spectrum inhibitors like R406 and BAY 61-3606.
Interaction studies have focused on understanding how PRT-060318 affects various cellular pathways. It has been shown to interact selectively with Syk without significantly affecting other kinases, which is crucial for developing targeted therapies with fewer side effects. Studies have demonstrated that at concentrations above 0.3 μM, PRT-060318 completely inhibits platelet aggregation induced by heparin-PF4 complexes . Furthermore, its impact on B-cell receptor signaling elucidates its potential role in modulating immune responses.
PRT-060318 possesses a molecular formula of C₁₈H₂₄N₆O with a molecular weight of 340.42 g/mol [1]. The compound is characterized by a complex heterocyclic structure featuring a central pyrimidine ring system substituted with both carboxamide and amino functionalities [1]. The systematic chemical name for this compound is 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide [2].
The molecular structure incorporates several key structural features including a pyrimidine-5-carboxamide core, a substituted cyclohexylamine moiety, and a methylphenylamine substituent [1]. The SMILES notation for PRT-060318 is represented as: Cc1cccc(Nc2nc(N[C@@H]3CCCC[C@@H]3N)ncc2C(N)=O)c1 [1]. The compound exhibits the Chemical Abstracts Service (CAS) registry number 1194961-19-7 [1].
The structural configuration demonstrates a bicyclic framework where the pyrimidine ring serves as the central scaffold, with substituents positioned at specific locations to confer biological activity [1]. The carboxamide functionality at position 5 of the pyrimidine ring contributes to the overall polarity and potential hydrogen bonding capabilities of the molecule [1].
PRT-060318 contains a chiral cyclohexylamine substituent with defined stereochemistry at two carbon centers [1]. The compound specifically incorporates a (1R,2S)-2-aminocyclohexyl group, indicating the presence of two asymmetric carbon atoms with established absolute configuration [1] [2]. The stereochemical designation (1R,2S) reflects the spatial arrangement of substituents around these chiral centers according to the Cahn-Ingold-Prelog priority rules [1].
The chiral cyclohexane ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered ring system [1]. The amino group at the 2-position maintains a specific spatial orientation relative to the attachment point at the 1-position, creating a defined three-dimensional structure essential for biological activity [1].
The presence of these chiral centers renders PRT-060318 optically active, meaning the compound can rotate plane-polarized light [1]. The specific stereochemical configuration is crucial for the compound's biological activity, as the target enzyme active site requires precise spatial complementarity for optimal binding [1]. The (1R,2S) configuration represents the biologically active form of the compound, distinguishing it from other potential stereoisomers that may exhibit reduced or altered activity [1].
PRT-060318 exhibits distinctive physicochemical properties that influence its behavior in various environments. The compound appears as a white to beige powder in its solid state [3]. The predicted relative density of PRT-060318 is 1.277 g/cm³ [1], indicating a relatively dense crystalline structure.
Solubility characteristics reveal that PRT-060318 demonstrates limited water solubility, with reported values of 5.6 mg/mL (16.45 mM) in water, requiring sonication and heating for complete dissolution [1]. The compound shows good solubility in dimethyl sulfoxide (DMSO) at concentrations of 2 mg/mL, producing clear solutions [3]. This solubility profile is typical for compounds containing both hydrophilic and hydrophobic structural elements [1].
The compound's calculated properties include a cLogP value of 2.31, indicating moderate lipophilicity [4]. The topological polar surface area (TPSA) is calculated at 118.95 Ų, which suggests reasonable membrane permeability potential [4]. PRT-060318 contains 6 hydrogen bond acceptors and 4 hydrogen bond donors, contributing to its ability to form intermolecular interactions [4]. The molecule features 5 rotatable bonds and 3 ring systems, with 2 aromatic rings contributing to structural rigidity [4].
Comprehensive analytical characterization of PRT-060318 has been conducted using multiple spectroscopic and analytical techniques. High-performance liquid chromatography (HPLC) analysis consistently demonstrates purity levels exceeding 95% for commercial preparations [5] [6]. The compound shows consistent retention times and peak shapes under standard analytical conditions [5].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation for PRT-060318. Both ¹H NMR and ¹³C NMR spectra are consistent with the proposed molecular structure [5] [6]. The ¹H NMR spectrum displays characteristic signals corresponding to the various proton environments within the molecule, including aromatic protons from the pyrimidine and phenyl rings, as well as aliphatic protons from the cyclohexyl group [5].
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure [5]. The compound exhibits characteristic fragmentation patterns that can be used for identification and purity assessment [5]. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including carbonyl stretching frequencies from the carboxamide group and N-H stretching vibrations from the amino functionalities [5].
The analytical profile demonstrates that PRT-060318 can be reliably characterized and identified using standard analytical techniques [5]. The spectroscopic data provides confirmation of structural integrity and can be used for quality control purposes during synthesis and storage [5].
Property | Value | Method |
---|---|---|
Molecular Weight | 340.42 g/mol [1] | Mass Spectrometry |
Purity | >95% [5] | HPLC |
Water Solubility | 5.6 mg/mL [1] | Dissolution Testing |
DMSO Solubility | 2 mg/mL [3] | Dissolution Testing |
Density | 1.277 g/cm³ [1] | Calculated |
cLogP | 2.31 [4] | Calculated |
TPSA | 118.95 Ų [4] | Calculated |
Stability (Powder, -20°C) | 3 years [1] | Stability Testing |
Stability (Solution, -80°C) | 6 months [5] | Stability Testing |
PRT-060318 represents a sophisticated example of structure-based drug design, belonging to the 4-anilinopyrimidine-5-carboxamide class of spleen tyrosine kinase inhibitors. The compound emerged from extensive high-throughput screening of chemical libraries at Yamanouchi Pharmaceutical Company, followed by systematic structure-activity relationship optimization [1] [2].
The discovery of PRT-060318 originated from high-throughput screening of chemical libraries, specifically targeting novel Syk inhibitors as potential therapeutic agents [1]. The screening process identified 4-anilinopyrimidine-5-carboxamides as a promising scaffold, leading to the development of compounds belonging to the class 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides [1]. The initial lead compounds were optimized through extensive structure-activity relationship studies to identify the highly potent and specific Syk inhibitor PRT-060318 [1].
The synthetic approach to PRT-060318 follows established methodologies for pyrimidine-5-carboxamide synthesis, with key modifications to incorporate the specific structural features required for Syk selectivity. The general synthetic pathway involves several critical steps:
Step 1: Pyrimidine Core Formation
The synthesis begins with the formation of the pyrimidine ring system using established condensation reactions. The pyrimidine-5-carboxamide core can be constructed through cyclization reactions involving appropriate precursors such as malononitrile derivatives and guanidine or urea derivatives [3] [4].
Step 2: Aminoethylamino Substitution at Position 2
The introduction of the aminoethylamino moiety at the 2-position of the pyrimidine ring is accomplished through nucleophilic substitution reactions. This substitution is critical for Syk inhibitory activity, as demonstrated by structure-activity relationship studies [2].
Step 3: Anilino Substitution at Position 4
The 4-position of the pyrimidine ring is functionalized with the meta-methylphenyl anilino group through nucleophilic aromatic substitution. The meta-position substitution pattern on the aniline ring was identified as optimal for Syk selectivity [2].
Step 4: Chiral Cyclohexyl Introduction
The final step involves the introduction of the chiral (1R,2S)-2-aminocyclohexyl group, which replaces the simple aminoethyl chain found in earlier analogs. This modification significantly enhances both potency and selectivity for Syk kinase [5] [1].
Recent advances in pyrimidine synthesis have identified several alternative methodologies that could potentially be applied to PRT-060318 manufacturing:
Microwave-Assisted Synthesis: Uranium nitrate hexahydrate catalyzed synthesis under microwave irradiation has been reported for pyrimidine-5-carboxamide derivatives, offering improved reaction times and yields [3].
Solvent-Free Conditions: Ammonium chloride-catalyzed synthesis under solvent-free conditions provides an environmentally friendly approach to pyrimidine-5-carboxamide formation [4].
One-Pot Synthesis: Multi-component reactions involving substituted benzaldehydes, malononitrile, and cyanoacetamide with urea or thiourea can provide direct access to pyrimidine-5-carboxamide scaffolds [4].
Extensive structure-activity relationship studies revealed that the aminoethylamino moiety at the 2-position of the pyrimidine ring is essential for Syk inhibitory activity [2]. Replacement or modification of this group results in significant loss of potency, establishing it as a critical pharmacophore element.
The investigation of substituents at the 4-position demonstrated that anilino moieties substituted at the meta-position are preferred for optimal Syk inhibition [2]. This finding guided the selection of the 3-methylphenyl group in PRT-060318, which provides an optimal balance of potency and selectivity.
The development of PRT-060318 involved extensive selectivity profiling against related kinases including ZAP-70, c-Src, and protein kinase C [2]. The compound demonstrated high selectivity for Syk, with Syk kinase being inhibited by 92% while all other kinases retained more than 70% activity at a concentration of 50 nanomolar [5].
Key selectivity determinants include:
The evolution from early lead compounds to PRT-060318 involved systematic modification of the aminoethyl side chain. The replacement of the simple aminoethyl group with the chiral (1R,2S)-2-aminocyclohexyl moiety resulted in enhanced binding affinity and improved selectivity profile [5].
The synthesis of PRT-060318 requires careful optimization of reaction conditions to ensure high yield and purity. Critical parameters include:
Temperature Control: Reactions involving pyrimidine formation typically require elevated temperatures (80-120°C) but must be carefully controlled to prevent decomposition of sensitive intermediates [3].
Solvent Selection: The choice of solvent significantly impacts both reaction efficiency and product purity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are commonly employed for nucleophilic substitution reactions [6].
Catalyst Selection: The use of appropriate catalysts can significantly improve reaction rates and selectivity. Acid catalysts such as hydrochloric acid are often employed for cyclization reactions [6].
The purification of PRT-060318 involves multiple stages to achieve pharmaceutical-grade purity:
Crystallization: The compound can be crystallized from appropriate solvents to remove impurities and achieve high purity [5].
Chromatographic Purification: High-performance liquid chromatography can be employed for final purification steps [5].
Salt Formation: The formation of the hydrochloride salt significantly improves water solubility while maintaining chemical stability [7].
Industrial-scale synthesis of PRT-060318 requires consideration of several factors:
Process Safety: The use of appropriate safety measures for handling reactive intermediates and solvents.
Environmental Impact: Implementation of green chemistry principles to minimize waste generation.
Cost Optimization: Selection of cost-effective starting materials and reagents while maintaining product quality.
Nuclear Magnetic Resonance Spectroscopy: Proton and carbon-13 NMR spectroscopy are employed to confirm the chemical structure and assess purity [5] [8].
Mass Spectrometry: High-resolution mass spectrometry provides molecular weight confirmation and structural verification [5].
High-Performance Liquid Chromatography: HPLC analysis ensures purity specifications of ≥95% are met, with some commercial preparations achieving >98% purity [5] [9].
Elemental Analysis: Quantitative elemental analysis confirms the molecular formula and provides additional purity assessment [5].
Given the importance of the (1R,2S) stereochemistry for biological activity, chiral purity analysis is critical:
Chiral HPLC: Specialized chiral stationary phases enable separation and quantification of enantiomers [5].
Optical Rotation: Measurement of specific rotation provides a rapid assessment of enantiomeric excess.
Solubility Studies: Determination of solubility in various solvents, with DMSO solubility typically ranging from 2-15 mg/mL [5] [10] [8].
Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis characterize thermal behavior and stability [8].
Stability Testing: ICH-compliant stability studies under various conditions of temperature, humidity, and light exposure [8].
Related Substances: HPLC analysis identifies and quantifies synthetic impurities and degradation products.
Residual Solvents: Gas chromatography analysis ensures compliance with ICH Q3C guidelines for residual solvents.
Heavy Metals: Inductively coupled plasma mass spectrometry analysis confirms heavy metal content is within acceptable limits.
Microbial Limits: Testing according to USP <61> ensures microbiological quality for pharmaceutical applications.